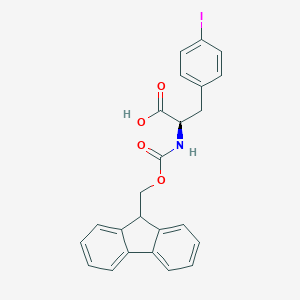

Fmoc-D-Phe(4-I)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXXTQKKRJNNB-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583817 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-29-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-4-Iodophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Fmoc-D-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-I)-OH, or N-α-Fmoc-4-iodo-D-phenylalanine, is a halogenated amino acid derivative crucial for the synthesis of peptides. The incorporation of an iodine atom onto the phenyl ring of D-phenylalanine offers unique properties beneficial for various research and drug development applications. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This technical guide provides an in-depth overview of the physical properties of this compound, alongside experimental methodologies and a workflow for its primary application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 205526-29-0 | [1][2][3] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][2] |

| Molecular Weight | 513.32 g/mol (calculated); 513.4 g/mol (reported) | [1][2][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 173 - 177 °C | [1] |

| Optical Rotation | [α]²⁵_D_ = +21 ± 1° (c=1 in DMF) | [1] |

| Purity | ≥ 98% (HPLC); ≥ 99% (HPLC) | [1][3] |

| Storage Conditions | 0 - 8 °C | [1][4] |

Experimental Protocols

While specific experimental protocols from the manufacturer are not publicly available, the following are standard methodologies for determining the key physical properties listed above.

Melting Point Determination

Apparatus: Digital melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Optical Rotation Measurement

Apparatus: Polarimeter.

Procedure:

-

A solution of this compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a suitable solvent (e.g., Dimethylformamide - DMF) to a known concentration (c = 1 g/100 mL).[1]

-

The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the optical rotation is measured at a specific wavelength of light (typically the sodium D-line, 589 nm) and a controlled temperature (e.g., 25 °C).[1]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

-

A standard solution of this compound is prepared at a known concentration in a suitable solvent system (e.g., acetonitrile (B52724)/water).

-

The HPLC system is equilibrated with the mobile phase. A typical mobile phase for reverse-phase HPLC of Fmoc-amino acids might consist of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

A specific volume of the sample solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

-

The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

References

A Technical Guide to the Solubility of Fmoc-D-Phe(4-I)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-4-iodo-D-phenylalanine (Fmoc-D-Phe(4-I)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug development. While specific quantitative solubility data for this compound is not widely published, this document outlines the expected solubility trends based on the behavior of similar Fmoc-protected amino acids, and provides a detailed experimental protocol for determining its solubility in various organic solvents. Understanding the solubility of this compound is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving efficient synthesis of novel therapeutics.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an iodine atom at the para position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₂₄H₂₀INO₄ |

| Molecular Weight | 513.32 g/mol [1] |

| Appearance | White to off-white solid/powder[2] |

| Water Solubility | Sparingly soluble (6.7E-4 g/L at 25°C)[1] |

| Storage Temperature | 2-8°C[1][3] |

The presence of the large, hydrophobic Fmoc group and the iodinated phenyl ring significantly influences the solubility of this compound, making it generally insoluble in water but soluble in various organic solvents.

Expected Solubility in Organic Solvents

Based on the general characteristics of Fmoc-amino acids and available information, the solubility of this compound in common laboratory solvents can be inferred.

High Expected Solubility:

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent widely used in SPPS due to its excellent ability to dissolve a broad range of compounds, including Fmoc-amino acids.[4][5]

-

Dimethyl Sulfoxide (DMSO): DMSO is another highly polar solvent capable of dissolving many Fmoc-amino acids, sometimes with the aid of sonication.[6][7][8] It is particularly useful for peptides that are difficult to solubilize.[8]

-

N-Methyl-2-pyrrolidone (NMP): NMP is a highly polar solvent and is often used as a substitute for DMF in peptide synthesis, exhibiting good solvating properties for Fmoc-amino acids.[4][5]

Moderate to Good Expected Solubility:

-

Dichloromethane (DCM): DCM is a chlorinated solvent commonly used in peptide synthesis and is expected to solubilize this compound.[3][4]

-

Chloroform (B151607): Similar to DCM, chloroform is a chlorinated solvent in which solubility is expected.[3]

-

Ethyl Acetate: This moderately polar solvent is also listed as a solvent for this compound.[3]

-

Acetone: This polar aprotic solvent is another potential solvent for this compound.[3]

-

Tetrahydrofuran (THF): THF has been reported as an excellent solvent for coupling hindered amino acids, particularly with PEG-based resins.[5]

Low to Sparingly Soluble:

-

Methanol: While some Fmoc-amino acids have limited solubility in methanol, it is generally less effective than DMF or DMSO.[6]

-

Water: As indicated by available data, this compound is sparingly soluble in water.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method involves preparing a series of solutions with increasing concentrations of the Fmoc-amino acid until saturation is reached.[7]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, NMP, DCM, THF, Methanol)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

Calibrated micropipettes

-

Small volume vials (e.g., 1.5 mL or 2 mL)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the test solvent.

-

Initial Solubility Test:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL).

-

Vortex the vial for 1-2 minutes.

-

If the solid dissolves completely, proceed to the next step. If not, sonicate for 5-10 minutes. If it remains undissolved, the solubility is less than 10 mg/mL.

-

-

Incremental Addition:

-

To the clear solution from the previous step, add another measured aliquot of this compound (e.g., another 1 mg).

-

Vortex and sonicate as before.

-

Repeat this process of adding the solute until it no longer fully dissolves, indicating that the solution is saturated.

-

-

Determination of Saturation Point:

-

Once saturation is reached, centrifuge the vial to pellet the excess solid.

-

The concentration of the last clear solution before saturation is the determined solubility.

-

-

Data Recording: Record the final concentration in mg/mL and, if desired, convert to molarity.

The following diagram illustrates the general workflow for determining solubility.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of Fmoc-protected amino acids:

-

Amino Acid Side Chain: The hydrophobicity of the iodinated phenyl group in this compound contributes to its solubility in organic solvents.[6]

-

Solvent Polarity: Polar aprotic solvents like DMF and DMSO are generally the most effective due to their ability to solvate the protected amino acid.[4][6]

-

Temperature: Solubility typically increases with temperature. Gentle warming can aid in dissolving the compound, but care must be taken to avoid degradation.

-

Purity of Solvents: Impurities in solvents, such as the degradation of DMF to dimethylamine, can react with the Fmoc group and affect experimental outcomes.[5]

Logical Relationship in Peptide Synthesis

The solubility of this compound is a critical parameter that directly impacts the efficiency of its incorporation into a growing peptide chain during SPPS. The following diagram illustrates this relationship.

Caption: Impact of solubility on peptide synthesis outcome.

References

- 1. Cas 205526-29-0,FMOC-D-4-IODOPHENYLALANINE | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-D-4-IODOPHENYLALANINE CAS#: 205526-29-0 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

Synthesis and Characterization of Fmoc-4-iodo-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine (Fmoc-4-iodo-D-phenylalanine), a critical building block in modern peptide chemistry and drug discovery. This document details the physicochemical properties, a generalized synthesis protocol, and the analytical methods used for its characterization. Furthermore, it outlines its primary application in solid-phase peptide synthesis (SPPS) and the rationale for its use in developing novel peptide-based therapeutics.

Introduction

Fmoc-4-iodo-D-phenylalanine is a derivative of the naturally occurring amino acid D-phenylalanine. It features two key modifications: the attachment of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the α-amino group and the substitution of an iodine atom at the para-position of the phenyl ring. The Fmoc group provides a base-labile protecting strategy essential for stepwise peptide synthesis, while the iodo-functionalization offers a versatile handle for further chemical modifications, such as cross-coupling reactions or the introduction of radiolabels for imaging studies.[1] The D-configuration of the amino acid confers resistance to enzymatic degradation, enhancing the in vivo stability of peptides incorporating this moiety.[2]

Physicochemical and Characterization Data

The following tables summarize the key quantitative data for Fmoc-4-iodo-D-phenylalanine, compiled from various sources.

Table 1: General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(4-iodophenyl)propanoic acid | [3] |

| Synonyms | Fmoc-D-Phe(4-I)-OH, Fmoc-p-iodo-D-Phe-OH | [1] |

| CAS Number | 205526-29-0 | [1] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1] |

| Molecular Weight | 513.33 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Storage | 0 - 8 °C, protect from light | [1][4] |

Table 2: Characterization Data

| Parameter | Value | Reference(s) |

| Purity (HPLC) | ≥ 98% | [5] |

| Melting Point | 173 - 177 °C | [1] |

| Optical Rotation [α]²⁵/D | +21 ± 1° (c=1 in DMF) | [1] |

| Solubility | Sparingly soluble in water (6.7E-4 g/L at 25°C) | [4] |

Experimental Protocols

Synthesis of Fmoc-4-iodo-D-phenylalanine

The following is a generalized protocol for the synthesis of Fmoc-4-iodo-D-phenylalanine from the free amino acid, 4-iodo-D-phenylalanine. This procedure is based on standard Fmoc-protection methodologies for amino acids.

Materials:

-

4-iodo-D-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane or Acetone (B3395972)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Amino Acid: Dissolve 4-iodo-D-phenylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate, with vigorous stirring at 0-5 °C.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution. Maintain the temperature at 0-5 °C and continue vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether to remove unreacted Fmoc reagent and by-products.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

-

Extraction: Extract the precipitated product into a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-4-iodo-D-phenylalanine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.

Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at wavelengths such as 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should confirm the presence of the fluorenyl, phenyl, and amino acid moieties with the correct integrations and chemical shifts.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by techniques such as Electrospray Ionization (ESI) mass spectrometry, which should show the expected molecular ion peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl groups of the carbamate (B1207046) and carboxylic acid, and the N-H bond.

-

Optical Rotation: The specific rotation is measured to confirm the stereochemical integrity of the D-enantiomer.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis, purification, and characterization of Fmoc-4-iodo-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the incorporation of Fmoc-4-iodo-D-phenylalanine.

Conceptual Signaling Pathway Modulation

Caption: A conceptual diagram showing a peptide containing 4-iodo-D-phenylalanine inhibiting a protein-protein interaction in a signaling pathway.

Applications in Research and Drug Development

Fmoc-4-iodo-D-phenylalanine is a valuable tool for researchers and drug developers for several reasons:

-

Peptide Synthesis: It serves as a key building block in SPPS, allowing for the precise incorporation of an iodinated D-amino acid into a peptide sequence.[1]

-

Enhanced Stability: The D-amino acid configuration provides resistance to proteases, which can increase the in vivo half-life of peptide-based drugs.[2]

-

Structural Biology: The iodine atom can be used as a heavy atom for X-ray crystallography to aid in solving the three-dimensional structures of peptide-protein complexes.

-

Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in radiolabeling peptides for diagnostic imaging (e.g., SPECT or PET) or targeted radiotherapy.[1]

-

Chemical Modification: The iodo-group serves as a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the attachment of fluorescent probes, cytotoxic drugs, or other functional moieties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 | CID 2724627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Fmoc-4-iodo-D-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-Fmoc-4-iodo-D-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Introduction to Solid-Phase Peptide Synthesis and the Role of the Fmoc Group

An In-depth Technical Guide to the Core Features of the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][3] A key principle of SPPS is the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions and polymerization.[4] Among the various strategies, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant choice in modern SPPS.[][5]

The Fmoc strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) method, primarily due to its milder deprotection conditions, which enhances the stability of sensitive peptide sequences and side-chain protecting groups.[3][5] This guide provides a comprehensive technical overview of the core features of the Fmoc protecting group, including its chemical properties, deprotection mechanism, quantitative data, potential side reactions, and detailed experimental protocols.

The Fmoc Protecting Group: Chemistry and Mechanism

An Fmoc-protected amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc group.[5] This protection is fundamental to directing the peptide bond formation to occur exclusively between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain.[4]

Chemical Structure and Properties

The Fmoc group consists of a planar, hydrophobic fluorenyl ring system attached to a methoxycarbonyl moiety.[5] This structure confers several key properties:

-

Base Lability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[5][6]

-

Acid Stability: It is highly stable to acidic conditions, which is crucial for the orthogonality of the protection strategy.[7][8] It can withstand reagents like trifluoroacetic acid (TFA) used for final cleavage and side-chain deprotection.[7][9]

-

UV Absorbance: The fluorenyl ring system possesses strong ultraviolet (UV) absorbance (around 266-301 nm), which allows for real-time spectrophotometric monitoring of the deprotection step, providing a useful indicator of reaction completion.[4][5][9]

-

Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), facilitating efficient coupling reactions.[][9]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting a free amino acid with an Fmoc-donating reagent under basic conditions.[10] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7][11] Fmoc-OSu is now more widely used as it reduces the formation of undesired Fmoc-dipeptide by-products.[7][11] The reaction involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[7]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[11][12][13]

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[11][12][13]

-

β-Elimination: This deprotonation leads to the formation of a stabilized carbanion, which then undergoes β-elimination, releasing carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF).[4][12][14]

-

DBF Scavenging: The electrophilic DBF intermediate is immediately trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct.[4][12][14] This scavenging step is crucial as it prevents the DBF from reacting with the newly liberated α-amino group of the peptide chain.[14][15]

Core Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in SPPS is attributable to several key advantages over the alternative Boc strategy.

-

Mild Deprotection Conditions: The most significant advantage is the use of a weak base (e.g., 20% piperidine in DMF) for deprotection, in contrast to the harsh, repetitive treatments with strong acid (TFA) required in Boc chemistry.[][5] This mildness preserves the integrity of acid-sensitive residues and modifications like glycosylation and phosphorylation.[4][15]

-

Orthogonal Protection Scheme: Fmoc chemistry employs a truly orthogonal system. The temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile.[5][14][] This allows the Nα-protecting group to be removed at each cycle without affecting the side chains, which are only removed during the final TFA-mediated cleavage from the resin.[4]

-

Ease of Automation and Monitoring: The non-corrosive nature of the reagents makes Fmoc SPPS highly suitable for automation.[15] Furthermore, the strong UV absorbance of the cleaved DBF-piperidine adduct allows for quantitative monitoring of the deprotection step, enabling precise reaction control.[4]

-

Reduced Side Reactions: The mild conditions of the Fmoc strategy help minimize certain side reactions that can occur under the strongly acidic conditions of Boc synthesis, such as the cleavage of the peptide from the resin support during synthesis cycles.[][7]

Quantitative Data Summary

Table 1: Comparison of Fmoc vs. Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Nα-Deprotection Condition | Mildly alkaline (e.g., 20% piperidine in DMF)[][3] | Moderately strong acid (e.g., TFA)[1] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[] | Strong acid-labile (e.g., Bzl) or HF-labile[] |

| Final Cleavage | Mild acid (e.g., TFA)[4] | Strong acid (e.g., liquid HF, TFMSA)[4] |

| Orthogonality | High degree of orthogonality between Nα and side-chain groups.[4][5] | Partial loss of side-chain groups can occur during Nα-deprotection.[4] |

| Compatibility | Excellent for acid-sensitive sequences, PTMs (phosphorylation, glycosylation).[15] | Better for some base-sensitive groups; required for thioester synthesis.[][17] |

| Automation | Easily automated due to non-corrosive reagents and UV monitoring.[15] | Automation requires specialized equipment to handle corrosive HF.[4] |

Table 2: Solubility of Fmoc-Amino Acids in Common SPPS Solvents

| Solvent | General Solubility | Comments |

| DMF (N,N-dimethylformamide) | Good to excellent for most Fmoc-amino acids.[][10] | The most common solvent in Fmoc-SPPS. Can degrade over time to produce dimethylamine, which may cause premature deprotection.[10] |

| NMP (N-methylpyrrolidone) | Good to excellent; often higher than DMF.[][10] | A more polar alternative to DMF, often used for difficult or aggregating sequences.[10] |

| DCM (Dichloromethane) | Limited for many Fmoc-amino acids.[10][18] | Primarily used for washing steps and in Boc-SPPS.[10] |

Note: Solubility is an empirical property and should be confirmed for specific amino acid derivatives and concentrations. Most Fmoc-amino acids are soluble at concentrations greater than 0.4 M in solvents like DMF and NMP.[19]

Table 3: Fmoc Deprotection Conditions and Kinetics

| Reagent | Concentration | Solvent | Typical Time | Half-life (t₁/₂) |

| Piperidine | 20% (v/v) | DMF | 1-3 min + 10-15 min | ~6 seconds[9] |

| Piperidine | 5% (v/v) | DMF | >3 minutes for completion | Not specified |

| Piperazine | 5% (v/v) | DMF | Not specified | ~30 seconds[9] |

| Morpholine | 50% (v/v) | DMF | Not specified | ~1 minute[9] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF | Not specified | Not specified |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | Not specified |

Note: Deprotection times can vary based on the specific amino acid, peptide sequence, and resin. For sterically hindered residues or aggregating sequences, longer deprotection times or alternative reagents like DBU may be necessary.[14][20] A two-step deprotection is common practice.[13]

Potential Side Reactions and Mitigation Strategies

While robust, the Fmoc strategy is susceptible to specific side reactions, particularly due to the repetitive use of a base.

-

Aspartimide Formation: This is one of the most serious side reactions, occurring when a sequence containing aspartic acid is exposed to base.[15] The peptide backbone nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide).[11][15] This intermediate can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the target peptide.[15][20]

-

Mitigation: Using sterically hindered side-chain protecting groups for Asp (e.g., OMob, O-Dmab) or adding HOBt to the deprotection solution can reduce aspartimide formation.[20]

-

-

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially when Proline is one of the first two residues.[8][20] The free N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[8]

-

Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization, it can still occur, particularly for sensitive amino acids like Cys and His during the activation step.[15][]

-

Mitigation: Careful selection of coupling reagents (e.g., using HATU/HBTU with an additive like HOBt) and minimizing the pre-activation time can reduce the risk of racemization.[15][]

-

-

3-(1-Piperidinyl)alanine Formation: This can occur in peptides with a C-terminal cysteine. The base can catalyze the elimination of the protected sulfhydryl group to form dehydroalanine, which then reacts with piperidine.[20]

-

Mitigation: Using a bulky trityl (Trt) protecting group for the cysteine side chain can minimize this side reaction.[20]

-

Experimental Protocols

The following are generalized protocols for manual Fmoc-based SPPS. These steps are typically automated in modern synthesizers.

Protocol 1: General Cycle for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.[3][21]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by adding 20% piperidine in DMF. Agitate for 1-3 minutes, drain, then add a fresh piperidine solution and agitate for an additional 10-20 minutes.[3][13]

-

Washing: Thoroughly wash the resin with DMF (e.g., 5-6 times) to remove residual piperidine and the DBF-piperidine adduct.[13]

-

Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF. b. Add an activation base such as DIPEA (6-10 equivalents). c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.[3]

-

Washing: Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and by-products.

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction. A positive test (blue color for Kaiser) indicates free amines and an incomplete reaction.[22][23] If the test is positive, the coupling step should be repeated.

-

Repeat Cycle: Return to Step 2 to begin the cycle for the next amino acid.

Protocol 2: Detailed Fmoc Group Deprotection

This protocol focuses specifically on the deprotection step.

-

Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF.[3]

-

Initial Deprotection: Drain the solvent from the swollen peptidyl-resin. Add the 20% piperidine solution and agitate for 1-3 minutes. Drain the solution.[13] This initial, short treatment removes the bulk of the Fmoc groups.

-

Final Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for 10-20 minutes to ensure complete removal.[13]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to completely remove all traces of piperidine, which could neutralize the subsequent coupling reaction.

Protocol 3: Final Cleavage and Global Deprotection

This protocol is performed after the full peptide sequence has been assembled.

-

N-terminal Fmoc Removal: Perform a final Fmoc deprotection cycle (Protocol 2) to free the N-terminal amine.

-

Resin Preparation: Wash the peptidyl-resin thoroughly with DMF, followed by a solvent like DCM, and dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is often sufficient.[3] CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[3] This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

-

Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the peptide. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0°C) diethyl ether. c. Centrifuge the mixture to pellet the precipitated peptide. d. Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Chemical structure of a generic Fmoc-protected amino acid.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis. Its key features—namely its lability to mild base, stability to acid, and the orthogonality it provides in conjunction with acid-labile side-chain protecting groups—have established Fmoc-SPPS as the preferred method for synthesizing a vast range of peptides.[4][5] This strategy is highly compatible with sensitive amino acids and post-translational modifications, and its amenability to automation and real-time monitoring has significantly enhanced the efficiency and reliability of peptide production.[15] A thorough understanding of its chemistry, kinetics, and potential side reactions is critical for researchers and drug development professionals to successfully synthesize high-purity, complex peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chempep.com [chempep.com]

- 9. connectsci.au [connectsci.au]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. peptide.com [peptide.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Role of the Iodine Atom in Fmoc-D-Phe(4-I)-OH Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine, is a pivotal building block in modern peptide science. The strategic incorporation of an iodine atom onto the D-phenylalanine scaffold imparts unique physicochemical properties that are leveraged across a spectrum of advanced applications, from drug discovery and development to structural biology. This technical guide elucidates the multifaceted role of the iodine atom, providing a comprehensive overview of its application in peptide synthesis, radiolabeling for molecular imaging, and as a powerful tool in X-ray crystallography. Detailed experimental protocols, quantitative data, and visualized workflows are presented to equip researchers with the practical knowledge required to harness the full potential of this versatile amino acid derivative.

Introduction: The Significance of Iodination in Peptide Chemistry

The introduction of halogen atoms into peptide structures is a well-established strategy for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. Among the halogens, iodine stands out due to its size, lipophilicity, and the ability of its isotopes to be used in radioimaging. This compound serves as a key reagent for the site-specific incorporation of iodine into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The D-configuration of the amino acid can also confer increased resistance to enzymatic degradation.[2]

The core utility of the iodine atom in this compound can be categorized into three principal areas:

-

As a Precursor for Radiolabeling: The non-radioactive iodine atom can be readily exchanged with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), transforming the peptide into a targeted radiopharmaceutical for diagnostic imaging (SPECT/PET) or therapeutic applications.[1][2][3]

-

As a Heavy Atom for Structural Biology: In X-ray crystallography, the electron-dense iodine atom acts as an anomalous scatterer, facilitating phase determination through techniques like Single-wavelength Anomalous Dispersion (SAD).[4][5] This is particularly valuable for solving the structures of novel proteins and peptides.

-

As a Tool for Modulating Biological Activity: The bulky and lipophilic nature of the iodine atom can influence peptide conformation and binding affinity to biological targets, potentially enhancing therapeutic efficacy.[2][6]

Physicochemical and Quantitative Data

The incorporation of this compound into research and development workflows is supported by its well-defined chemical properties and quantifiable performance in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 205526-29-0 | --INVALID-LINK-- |

| Molecular Formula | C₂₄H₂₀INO₄ | --INVALID-LINK-- |

| Molecular Weight | 513.4 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity (HPLC) | ≥ 99% | --INVALID-LINK-- |

| Melting Point | 173 - 177 °C | --INVALID-LINK-- |

| Optical Rotation | [α]²⁵D = 21 ± 1° (c=1 in DMF) | --INVALID-LINK-- |

| Storage | 0 - 8 °C | --INVALID-LINK-- |

Table 2: Quantitative Data from Radioiodination and Biological Assays

| Parameter | Method/Assay | Result | Reference |

| Radiochemical Yield | Two-step synthesis of 4-[¹²⁵I]I-Phe from a tin precursor (radioiodination and deprotection) | 91.6 ± 2.7% (radioiodination), 83.7 ± 1.7% (deprotection) | [7][8] |

| Radiochemical Yield | One-step synthesis of 4-[¹²⁵I]I-Phe from a tin precursor | 94.8 ± 3.4% | [7][8] |

| Radiochemical Yield | N-bromosuccinimide (NBS)-mediated radioiodination of a recombinant protein | 83.9% ± 4.6% | [1] |

| In Vitro Stability | ¹²⁴I-labeled protein in saline or 5% human serum albumin at room temperature for 120 h | >99% radiochemical purity maintained | [1] |

| IC₅₀ | Inhibition of [¹²⁵I]I-Phe uptake in MCF-7 cells by unlabeled 4-iodophenylalanine | 1.0 mM | [8] |

| IC₅₀ | Inhibition of [¹²⁵I]I-Phe uptake in MCF-7 cells by unlabeled phenylalanine | 1.3 mM | [8] |

| Tumor Accumulation | [¹²⁵I]-labeled dimeric RGD peptide in U-87 MG tumors at 4 h post-injection | 4.12 ± 0.42% ID/g | [9] |

Experimental Protocols

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin (B49086) test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS Incorporation of this compound

Caption: Standard workflow for solid-phase peptide synthesis (SPPS) using this compound.

Radioiodination of Peptides Containing a 4-Iodophenylalanine Precursor

This protocol outlines a general method for radioiodination via iododestannylation, which is a common and efficient method for labeling precursors like 4-(tributylstannyl)phenylalanine. This approach can be adapted for peptides synthesized with a stannylated version of Fmoc-D-Phe-OH.

Materials:

-

Peptide containing a 4-(tributylstannyl)phenylalanine residue

-

Radioactive sodium iodide (e.g., Na¹²⁵I)

-

Oxidizing agent (e.g., Chloramine-T, Iodogen, or peracetic acid)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

-

Quenching solution (e.g., sodium metabisulfite)

-

Purification system (e.g., RP-HPLC with a gamma detector)

Procedure:

-

Preparation: Dissolve the stannylated precursor peptide in the reaction buffer.

-

Radioiodination Reaction:

-

To the peptide solution, add the Na[*]I solution.

-

Initiate the reaction by adding the oxidizing agent. For example, add a fresh solution of Chloramine-T in buffer. The reaction is typically rapid and proceeds at room temperature.

-

Allow the reaction to proceed for 5-15 minutes.

-

-

Quenching: Stop the reaction by adding the quenching solution to reduce any unreacted oxidizing agent.

-

Purification:

-

Immediately purify the reaction mixture using RP-HPLC.

-

Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the radiolabeled peptide from unreacted iodide, the precursor, and other byproducts.

-

Monitor the elution profile using both UV and gamma detectors to identify and collect the radiolabeled peptide fraction.

-

-

Quality Control: Analyze an aliquot of the purified product by radio-TLC or analytical RP-HPLC to determine radiochemical purity.

Workflow for Radioiodination via Iododestannylation

Caption: General workflow for the radioiodination of a stannylated peptide precursor.

SAD Phasing in X-ray Crystallography Using Iodinated Peptides

This protocol provides a conceptual overview of using a peptide containing 4-iodo-D-phenylalanine for Single-wavelength Anomalous Dispersion (SAD) phasing.

Procedure:

-

Peptide Synthesis and Crystallization:

-

Synthesize the target peptide incorporating this compound at one or more specific sites using the SPPS protocol (Section 3.1).

-

Purify the peptide to a high degree (>95%).

-

Screen for crystallization conditions using standard vapor diffusion or other methods to obtain well-diffracting crystals.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal and cryo-cool it if necessary.

-

Collect a high-redundancy X-ray diffraction dataset at a single wavelength, typically using a copper anode X-ray source (Cu Kα, λ = 1.54 Å), where iodine has a significant anomalous scattering signal (f'' ≈ 6.8 e⁻).[5]

-

-

Data Processing and Phase Determination:

-

Process the diffraction data using software like XDS or HKL2000 to obtain reflection intensities.

-

Use a phasing program (e.g., SHELXD, Phenix.autosol, or SOLVE) to locate the positions of the iodine atoms based on the anomalous differences in the diffraction data.

-

Calculate the initial experimental phases based on the positions of the iodine atoms.

-

-

Model Building and Refinement:

-

Use the experimental phases to generate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map using software like Coot.

-

Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

-

Logical Flow for Iodine-SAD Phasing

Caption: Logical workflow for determining a peptide crystal structure using Iodine-SAD phasing.

Impact on Signaling Pathways in Drug Discovery

While specific signaling pathways modulated by peptides containing this compound are application-dependent, the ability to create structurally unique peptides allows for the targeted disruption of protein-protein interactions or modulation of receptor activity. For example, peptides can be designed as competitive inhibitors to block key interactions in signaling cascades.

Conceptual Signaling Pathway Intervention

Peptides can be engineered to interfere with pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades or the PI3K/AKT/mTOR pathway, which are often dysregulated in diseases such as cancer.[10][11] A synthetic peptide containing 4-iodo-D-phenylalanine could be designed to mimic a binding epitope, thereby blocking the interaction between an upstream kinase and its downstream substrate, effectively inhibiting signal propagation.

Caption: Conceptual diagram of an iodinated peptide inhibiting a signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of peptide chemists and drug development professionals. The iodine atom is not merely a passive substituent but an active enabler of advanced applications. Its role as a precursor for highly sensitive radiolabeling techniques provides a direct route to developing novel diagnostic and therapeutic agents. Furthermore, its utility as a heavy atom for crystallographic phasing accelerates the determination of high-resolution structures of peptides and proteins. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage the unique properties of the iodine atom in this compound to advance their scientific and therapeutic objectives.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a Novel Peptide from Agaricus blazei Murrill and Its Immune-Enhancing Activity by Regulation of PI3K/AKT/mTOR Signaling Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blocking stress signaling pathways with cell permeable peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Phe(4-I)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Phe(4-I)-OH, a valuable synthetic amino acid for solid-phase peptide synthesis (SPPS). It covers its fundamental properties, detailed experimental protocols for its incorporation into peptide chains, and its applications in biomedical research and drug development, with a particular focus on its use in creating targeted therapeutics.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine, is a protected amino acid derivative used as a building block in the chemical synthesis of peptides. The Fmoc protecting group on the alpha-amine is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups, making it highly compatible with the most common strategy in solid-phase peptide synthesis (SPPS).

The incorporation of a D-amino acid, such as D-phenylalanine, can significantly enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates. The key feature of this molecule is the iodine atom at the para position of the phenyl ring. This modification offers several strategic advantages:

-

Radiolabeling: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the peptide into a radiopharmaceutical for imaging (e.g., SPECT) or targeted radionuclide therapy.[1]

-

Structural Probing: The bulky and electron-withdrawing iodine atom can influence peptide conformation and binding affinity to biological targets.[1]

-

Cross-linking: The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, allowing for the post-synthetic modification of the peptide with other chemical moieties.

Physicochemical and Handling Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Synonyms | Fmoc-4-iodo-D-phenylalanine, Fmoc-p-iodo-D-Phe-OH |

| CAS Number | 205526-29-0 |

| Molecular Formula | C₂₄H₂₀INO₄ |

| Molecular Weight | 513.32 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97.0% (HPLC) |

| Melting Point | 173 - 177 °C |

| Storage Conditions | 2-8°C |

Note: These values are typical and may vary slightly between different suppliers. Always refer to the certificate of analysis provided with the reagent.

Experimental Protocol: Incorporation of this compound via Manual Fmoc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents:

-

Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU) or

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

-

N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt)

-

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether, cold

-

Kaiser test kit (for monitoring coupling completion)

Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution.

-

Agitate for an additional 10 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.

Coupling of this compound

This protocol describes the use of HATU as the coupling reagent, which is generally efficient for sterically hindered amino acids.

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly to pre-activate the amino acid (the solution will typically change color).

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for this bulky amino acid.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.2.

-

Wash the resin with DMF and then DCM, and dry the resin under vacuum.

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Spotlight: Targeted Radionuclide Therapy for Glioma

A significant application of peptides containing 4-iodo-phenylalanine is in the development of targeted therapies for cancer. For instance, radioiodinated 4-iodo-L-phenylalanine has been investigated as a therapeutic agent for gliomas. This is based on the observation that the L-type amino acid transporter 1 (LAT1) is overexpressed on malignant glioma cells.[2] The peptide mimics a natural amino acid and is actively transported into the cancer cells, delivering a cytotoxic dose of radiation directly to the tumor while minimizing exposure to healthy tissues.[2][3][4]

Potential Side Reactions and Considerations

While Fmoc-SPPS is a robust methodology, certain side reactions can occur. When working with this compound, it is important to be aware of the following:

-

Racemization: Although the use of urethane-based protecting groups like Fmoc significantly suppresses racemization, it can still occur, especially with certain coupling reagents and bases. The use of additives like HOBt or employing coupling reagents such as HATU can help minimize this risk.

-

Incomplete Coupling: Due to the steric bulk of the iodinated phenyl group, coupling reactions may be slower compared to smaller amino acids. It is crucial to monitor the reaction completion using a method like the Kaiser test and to consider double coupling if necessary.

-

Side Reactions during Cleavage: The cleavage cocktail containing a strong acid like TFA can lead to the formation of reactive cationic species. While scavengers like TIS are included to trap these, the electron-rich aromatic ring of phenylalanine derivatives can still be susceptible to modifications.

Conclusion

This compound is a versatile and valuable building block for peptide synthesis. Its unique properties, particularly the presence of the iodine atom, open up a wide range of possibilities for creating peptides with enhanced stability, novel functionalities, and the ability to be radiolabeled for diagnostic and therapeutic applications. By following a well-defined SPPS protocol and being mindful of potential side reactions, researchers can successfully incorporate this unnatural amino acid into their peptide sequences to advance their research and drug development efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to iodinated amino acids in drug discovery

An In-depth Technical Guide to Iodinated Amino Acids in Drug Discovery

Executive Summary

Iodinated amino acids, a class of molecules defined by the incorporation of one or more iodine atoms onto an amino acid scaffold, are of profound importance in both biology and medicine. Naturally occurring as the thyroid hormones thyroxine (T4) and triiodothyronine (T3), these compounds are central regulators of metabolism, growth, and development.[1][2][3] In the realm of drug discovery, the unique physicochemical properties of iodine—its size, lipophilicity, and the availability of radioisotopes—have enabled the development of a diverse array of therapeutic and diagnostic agents.[4][5][6] This guide provides a technical overview of the role of iodinated amino acids in modern pharmacology, covering their therapeutic applications as selective hormone receptor modulators, their use in advanced medical imaging, and the fundamental experimental protocols for their synthesis and evaluation.

Core Concepts and Applications in Drug Discovery

The versatility of iodinated amino acids stems from the ability of the iodine atom to modulate a molecule's steric profile, metabolic stability, and receptor binding affinity, as well as to serve as a tag for imaging.

Therapeutic Agents: Thyroid Hormone Analogs

The primary therapeutic application of iodinated amino acids is in the development of analogs that selectively target thyroid hormone receptors (TRs).[7][8] There are two major TR isoforms, TRα and TRβ, which have distinct tissue distributions and physiological roles. TRα is predominantly found in the heart and bone, while TRβ is highly expressed in the liver.[8] This differential expression allows for the design of TRβ-selective agonists that can elicit beneficial metabolic effects, such as lowering cholesterol, without causing the cardiac side effects associated with TRα activation.[8]

A prominent example is Resmetirom (MGL-3196) , a highly TRβ-selective agonist that was approved by the U.S. Food and Drug Administration in 2024 for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH).[7] Other analogs, such as 3,5,3'-triiodothyroacetic acid (Triac) , are used on a compassionate basis for genetic thyroid hormone signaling disorders.[7][8]

Diagnostic and Imaging Agents

The availability of stable and radioactive iodine isotopes makes iodinated amino acids exceptional candidates for medical imaging.

-

Radiocontrast Agents: The high electron density and atomic number of iodine allow organoiodine compounds to absorb X-rays, making them effective contrast agents for angiography and computed tomography (CT) scanning.[4][6]

-

Radiopharmaceuticals: Radioisotopes of iodine, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) and Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET), can be incorporated into amino acid structures.[5] These radiolabeled molecules serve as probes to visualize metabolic processes and diagnose diseases. For instance, radioiodinated phenylalanine derivatives have been used clinically to detect brain tumors, which exhibit higher amino acid uptake than healthy tissue.[5][9]

Key Signaling Pathway: Thyroid Hormone Action

The mechanism of action for thyroid hormones and their analogs involves a well-characterized nuclear receptor signaling pathway. The prohormone T4 enters the target cell and is converted to the more active T3 by deiodinase enzymes. T3 then translocates into the nucleus and binds to the Thyroid Hormone Receptor (TR), which is typically heterodimerized with the Retinoid X Receptor (RXR). This ligand-bound receptor complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating gene transcription.

Synthesis and Experimental Protocols

The creation and evaluation of novel iodinated amino acids rely on established chemical and biological procedures.

General Synthesis Workflow: Electrophilic Iodination

The most common method for introducing iodine into an amino acid is through electrophilic iodination, particularly on activated aromatic rings like tyrosine.[10] The process involves the oxidation of a stable iodide source (e.g., Sodium Iodide) to generate a reactive electrophilic iodine species (I⁺), which then substitutes a proton on the aromatic ring.

Detailed Experimental Protocol: Direct Radioiodination of a Peptide

This protocol describes a standard method for labeling a tyrosine-containing peptide with ¹²⁵I using the Iodogen method.[5][10]

Objective: To covalently attach ¹²⁵I to tyrosine residues on a target peptide for use in binding or imaging assays.

Materials:

-

Target peptide (dissolved in a suitable buffer, e.g., 0.1 M Phosphate (B84403) Buffer, pH 7.4)

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium Iodide [¹²⁵I] solution

-

Quenching solution (e.g., Sodium Metabisulfite or Saturated Tyrosine solution)

-

Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Reaction vials (e.g., 1.5 mL polypropylene (B1209903) tubes)

Methodology:

-

Vial Preparation: Dissolve Iodogen in a volatile organic solvent (e.g., dichloromethane) at 1 mg/mL. Aliquot 10-20 µL into a reaction vial. Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.[5] Vials can be prepared in advance and stored desiccated.

-

Reaction Initiation: Add 50 µL of phosphate buffer to the Iodogen-coated vial. Subsequently, add 5-10 µg of the target peptide. Finally, add 1-5 µL of the Na[¹²⁵I] solution (corresponding to the desired radioactivity) to the vial. Gently vortex the mixture for 30-60 seconds.

-

Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes. Monitor reaction progress by taking small aliquots for thin-layer chromatography (TLC) if required.

-

Quenching: Terminate the reaction by transferring the reaction mixture to a new vial containing 100 µL of the quenching solution. This step consumes any unreacted electrophilic iodine.[11]

-

Purification: Purify the iodinated peptide from unreacted iodide and other components using RP-HPLC.[5][10] A C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically used. The eluate is monitored using a UV detector and a radioactivity detector.

-

Analysis and Quantification: Collect the fractions corresponding to the radiolabeled peptide peak. Confirm the identity and purity of the product. The specific activity (radioactivity per unit mass) can be calculated based on the amount of peptide used and the incorporated radioactivity.

Detailed Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of a non-labeled iodinated amino acid analog (the "competitor") for a specific receptor.

Materials:

-

Receptor Source: Cell membranes, purified receptor, or tissue homogenates expressing the target receptor.

-

Radioligand: A known high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [¹²⁵I]-T3).

-

Test Compound: The unlabeled iodinated amino acid analog to be tested.

-

Assay Buffer: Buffer optimized for receptor stability and binding (e.g., Tris-HCl with additives).

-

Filtration Apparatus: A cell harvester or multi-well plate filtration system with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the unlabeled test compound.

-

Incubation: To each well/tube, add the following in order:

-

Assay buffer.

-

A fixed amount of the receptor preparation.

-

A fixed concentration of the radioligand (typically at or below its Kₔ value).

-

Varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C, 25°C) for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Data Presentation

Structured data provides a clear comparison of different iodinated compounds and their properties.

Table 1: Examples of Iodinated Amino Acids and Analogs in Drug Discovery

| Compound Name | Class / Type | Primary Target(s) | Application / Indication |

|---|---|---|---|

| Levothyroxine (T4) | Thyroid Hormone | Thyroid Hormone Receptors (TRα/β) | Hypothyroidism Treatment |

| Liothyronine (T3) | Thyroid Hormone | Thyroid Hormone Receptors (TRα/β) | Hypothyroidism Treatment |

| Resmetirom (MGL-3196) | Thyroid Hormone Analog | TRβ-selective agonist | MASH / NASH[7][8] |

| Sobetirome (GC-1) | Thyroid Hormone Analog | TRβ-selective agonist | Investigated for Dyslipidemia, MASH[8] |

| Triac | Thyroid Hormone Metabolite | Thyroid Hormone Receptors (TRα/β) | MCT8 Deficiency, RTHβ[7] |

| para-[¹²³I]iodo-L-phenylalanine | Radio-diagnostic Agent | Amino Acid Transporters (LAT1, ASC) | SPECT Imaging of Brain Tumors[5][9] |

| Iopofozin I-131 | Radio-therapeutic Agent | Phospholipid Rafts in Tumor Cells | Targeted Radiotherapy for Cancer[5] |

Table 2: Key Radioisotopes of Iodine Used in Medicine

| Isotope | Half-Life | Principal Emission(s) | Primary Medical Use |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | Diagnostics (SPECT Imaging)[5] |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β⁺), Gamma (γ) | Diagnostics (PET Imaging)[5] |

| Iodine-125 (B85253) (¹²⁵I) | 59.4 days | Gamma (γ) | In vitro assays (RIA), Brachytherapy |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β⁻), Gamma (γ) | Therapy (Thyroid Cancer), Diagnostics[5] |

Conclusion and Future Directions

Iodinated amino acids are a cornerstone of endocrinology and have evolved into indispensable tools for drug discovery. Their applications range from hormone replacement therapy to cutting-edge, receptor-selective modulators for metabolic diseases and highly specific agents for medical imaging and targeted radiotherapy. The future of this field lies in the continued development of analogs with enhanced tissue and receptor-isoform specificity to further improve therapeutic windows and minimize off-target effects.[7] As our understanding of the nuanced roles of thyroid hormone signaling in various pathologies deepens, so too will the opportunities for designing novel iodinated amino acid-based drugs to meet critical medical needs.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. Iodine (medical use) - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rockchemicalsinc.com [rockchemicalsinc.com]

- 7. Thyroid Hormone Analogs: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]